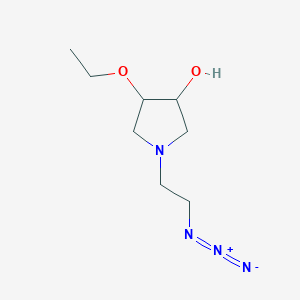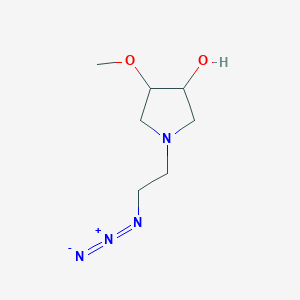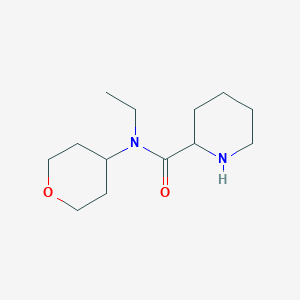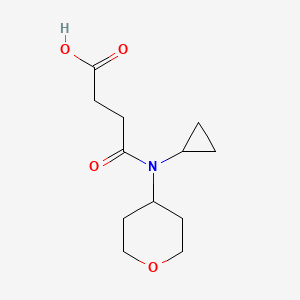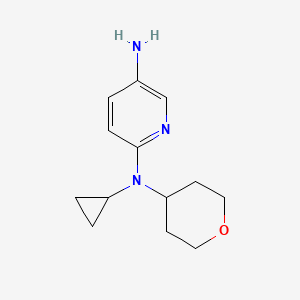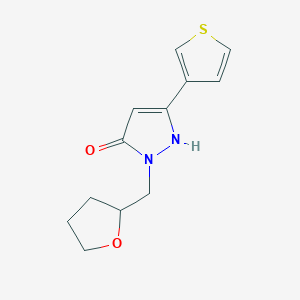
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Overview
Description
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol, also known as THFMP, is a novel pyrazolopyrimidine compound. It is derived from the reaction of tetrahydrofuran and thiophene, and is a promising scaffold for drug discovery. THFMP has been studied extensively for its potential applications in medicinal chemistry and drug discovery due to its unique structural features.
Scientific Research Applications
Synthesis and Characterization for Antitumor Agents
Compounds incorporating the thiophene moiety, similar to the requested chemical, have been synthesized and characterized for their potential as anti-tumor agents. A study reported the synthesis of a series of bis-pyrazolyl-thiazoles incorporating thiophene, which showed promising activities against hepatocellular carcinoma cell lines, indicating the therapeutic potential of thiophene and pyrazole derivatives in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial Activity
Another research area for thiophene and pyrazole derivatives is their antimicrobial activity. A novel synthesis of chitosan Schiff bases based on heterocyclic moieties, including thiophene-2-yl pyrazole, demonstrated antimicrobial activity against various bacterial and fungal strains. This study highlights the potential use of such compounds in developing new antimicrobial agents (Hamed et al., 2020).
Antidepressant Activity
Compounds with a thiophene-2-yl pyrazole moiety have also been evaluated for their antidepressant activity. In particular, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides showed potential as antidepressant medications, expanding the scope of therapeutic applications for such chemical structures (Mathew, Suresh, & Anbazhagan, 2014).
Structural Characterization and Synthesis
The synthesis and structural characterization of compounds containing pyrazole and thiophene moieties are crucial for understanding their properties and potential applications. Studies involving the synthesis, characterization, and X-ray crystallography of such compounds provide insights into their molecular structures and potential utility in various fields, including materials science and drug development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Opto-Electronic Applications
Research into novel heterocyclic compounds, including those based on thiophene and pyrazole derivatives, has explored their potential for opto-electronic applications. The synthesis and characterization of materials exhibiting blue and green emission highlight the relevance of these compounds in developing new materials for opto-electronic devices (Ramkumar & Kannan, 2015).
properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-thiophen-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-12-6-11(9-3-5-17-8-9)13-14(12)7-10-2-1-4-16-10/h3,5-6,8,10,13H,1-2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXODFYPEHMPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C(N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1490286.png)
![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1490288.png)

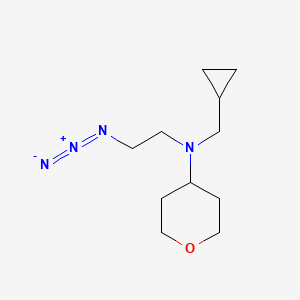
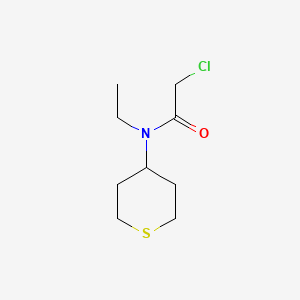
![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)
